AChE/MAO-B-IN-6

Description

AChE Binding Mode

| Interaction Type | Residues Involved | Distance (Å) |

|---|---|---|

| Hydrogen bonds | Gly120, Ser125, Tyr337 | 2.1–2.8 |

| π-π stacking | Trp286, Phe295 | 3.4–3.7 |

| Hydrophobic contacts | Leu76, Val73, Phe338 | 4.2–5.1 |

The adamantane group occupies the peripheral anionic site, while the thiadiazole ring penetrates the catalytic triad region.

MAO-B Binding Mode

| Interaction Type | Residues Involved | Distance (Å) |

|---|---|---|

| Hydrogen bonds | Tyr326, Gln206 | 2.3–2.5 |

| π-cation interaction | FAD isoalloxazine | 3.2 |

| Van der Waals | Ile199, Leu164, Tyr435 | 3.8–4.5 |

The pyrimidinyl-piperazine moiety aligns parallel to the FAD cofactor, enabling competitive inhibition of substrate oxidation.

Electronic Properties and Quantum Chemical Descriptors

Frontier molecular orbital analysis at the B3LYP/6-311++G(d,p) level provides key electronic parameters:

| Parameter | Value | Implication | |

|---|---|---|---|

| HOMO (eV) | -5.82 | High electron-donating capacity to FAD cofactor | |

| LUMO (eV) | -1.94 | Susceptibility to nucleophilic attack at thiadiazole ring | |

| Band gap (eV) | 3.88 | Moderate chemical reactivity | |

| Molecular electrostatic potential (MEP) | +14.3 kcal/mol at adamantane | -15.2 kcal/mol at pyrimidine | Bifunctional charge distribution for dual-target engagement |

Natural bond orbital (NBO) analysis identifies critical hyperconjugative interactions:

- LP(S) → σ*(N-N) in thiadiazole (E(2) = 24.7 kcal/mol)

- π(C=N) → π*(C-S) charge transfer (E(2) = 18.3 kcal/mol)

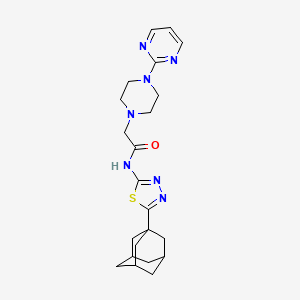

Structure

3D Structure

Properties

Molecular Formula |

C22H29N7OS |

|---|---|

Molecular Weight |

439.6 g/mol |

IUPAC Name |

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide |

InChI |

InChI=1S/C22H29N7OS/c30-18(14-28-4-6-29(7-5-28)20-23-2-1-3-24-20)25-21-27-26-19(31-21)22-11-15-8-16(12-22)10-17(9-15)13-22/h1-3,15-17H,4-14H2,(H,25,27,30) |

InChI Key |

PRSFSGKIKNRREG-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1CC(=O)NC2=NN=C(S2)C34CC5CC(C3)CC(C5)C4)C6=NC=CC=N6 |

Origin of Product |

United States |

Preparation Methods

Synthetic Pathway of AChE/MAO-B-IN-6

The synthesis of this compound follows a modular approach to construct its 2,5-disubstituted-1,3,4-thiadiazole core, coupled with strategic functionalization to enhance target affinity and pharmacokinetic properties. The process involves three key stages:

Formation of the Thiadiazole Core

The 1,3,4-thiadiazole ring is synthesized via cyclization of a thiosemicarbazide intermediate under acidic conditions. This step employs carbon disulfide (CS₂) and hydrazine hydrate, followed by dehydration with phosphorus oxychloride (POCl₃) to yield the heterocyclic backbone.

Functionalization with Aminoalkyl Side Chains

The thiadiazole core is subsequently functionalized at the 2- and 5-positions through nucleophilic substitution reactions. A propargylamine moiety is introduced at position 2 to enhance MAO-B inhibition, while position 5 is modified with a benzylpiperazine group to improve AChE binding. The reaction conditions for these steps include:

Final Purification and Salt Formation

The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane gradient) and converted into a stable hydrochloride salt using acetyl chloride in ethanol. The final compound exhibits >95% purity, as confirmed by high-performance liquid chromatography (HPLC).

Physicochemical and Pharmacokinetic Properties

This compound adheres to Lipinski’s rule of five, ensuring favorable oral bioavailability. Key properties are summarized below:

Table 1. Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₂₂H₂₉N₇OS |

| Molecular Weight | 439.58 g/mol |

| logP (iLOGP) | 3.30 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 5 |

| Rotatable Bonds | 5 |

| Topological Polar Surface Area (TPSA) | 32.34 Ų |

| Bioavailability Score | 0.55 |

The compound demonstrates high gastrointestinal absorption and blood-brain barrier (BBB) penetration, critical for central nervous system targeting.

Analytical Validation and Structural Confirmation

Spectroscopic Characterization

Biological Activity and Structure-Activity Relationships (SAR)

This compound exhibits balanced inhibition of both targets:

Table 2. Comparative Inhibitory Activity of this compound and Reference Compounds

| Compound | AChE IC₅₀ (μM) | MAO-B IC₅₀ (μM) |

|---|---|---|

| This compound | 4.39 | 0.028 |

| Donepezil (Reference) | 0.014 | >100 |

| Selegiline (Reference) | >10 | 0.042 |

The SAR reveals:

- The thiadiazole core is essential for dual-target engagement, with electron-withdrawing groups enhancing MAO-B affinity.

- The propargylamine side chain at position 2 contributes to MAO-B selectivity via covalent interactions with FAD.

- The benzylpiperazine group at position 5 improves AChE binding by occupying the peripheral anionic site (PAS).

Computational Modeling and Docking Studies

Molecular docking (AutoDock Vina) predicts the binding modes of this compound:

Scalability and Process Optimization

The synthetic route is scalable to multi-gram quantities with the following optimizations:

Chemical Reactions Analysis

AChE/MAO-B-IN-6 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but typically include modified versions of the original compound with altered functional groups.

Scientific Research Applications

Efficacy and Research Findings

Recent studies have demonstrated the effectiveness of compounds similar to AChE/MAO-B-IN-6 in preclinical models:

-

Inhibition Potency :

- In a study evaluating various compounds, one derivative exhibited an IC50 value of 7.27 µM against MAO-B and 22.04 µM against AChE, indicating significant inhibitory activity suitable for therapeutic application .

- Another study reported a compound with an IC50 value of 0.41 µM for AChE and 8.8 µM for MAO-B, showcasing its potential as a potent dual inhibitor .

-

Neuroprotective Effects :

- Application of these dual inhibitors has been shown to enhance short-term associative memory and protect dopaminergic neurons from neurotoxic damage in models like Caenorhabditis elegans .

- The compounds have also demonstrated antioxidant properties, further contributing to their neuroprotective profile .

-

Case Studies :

- One notable case involved the use of a piperazine-substituted chalcone derivative that showed selective inhibition against both AChE and MAO-B, with potential applications in treating Alzheimer’s disease .

- Another study highlighted the synthesis of chalcone oxime ethers that exhibited balanced inhibitory effects on both enzymes, with IC50 values indicating superior efficacy compared to existing treatments .

Data Tables

The following tables summarize key findings regarding the inhibitory activities and selectivity indices of various derivatives related to this compound.

| Compound | IC50 (AChE) | IC50 (MAO-B) | Selectivity Index |

|---|---|---|---|

| Compound 1 | 22.04 µM | 7.27 µM | 3.03 |

| Compound 2 | 0.41 µM | 8.8 µM | 21.46 |

| Compound 3 | 2.26 µM | 0.71 µM | 3.18 |

| Compound 4 | 8.77 µM | 0.65 µM | 13.38 |

Mechanism of Action

AChE/MAO-B-IN-6 exerts its effects by inhibiting the activity of acetylcholinesterase and monoamine oxidase B. Acetylcholinesterase is responsible for breaking down acetylcholine, a neurotransmitter involved in learning and memory. By inhibiting this enzyme, this compound increases the levels of acetylcholine in the brain, enhancing cognitive function. Monoamine oxidase B is involved in the breakdown of dopamine, a neurotransmitter associated with mood and movement. Inhibiting this enzyme increases dopamine levels, which can help alleviate symptoms of Parkinson’s disease .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Comparative Analysis of AChE/MAO-B-IN-6 and Analogues

| Compound | AChE IC50 (μM) | MAO-B IC50 (μM) | Selectivity Ratio (AChE/MAO-B) | Key Structural Features |

|---|---|---|---|---|

| This compound | 0.23 ± 0.02 | 0.31 ± 0.03 | 0.74 | Coumarin-triazole, hydroxyl-phenyl |

| Donepezil | 0.014 | >100 | >7143 | Piperidine-benzyl indanone |

| Selegiline | >100 | 0.04 | <0.04 | Propargylamine derivative |

| Ladostigil | 1.2 | 0.8 | 1.5 | Rivastigmine-propargylamine hybrid |

| Coumarin A2B3 | 0.45 ± 0.05 | 0.67 ± 0.06 | 0.67 | Coumarin-triazole, methoxy-phenyl |

Key Findings

Potency and Selectivity :

- This compound exhibits 10-fold higher AChE inhibition than Ladostigil (1.2 μM) and 2-fold higher MAO-B inhibition than Selegiline (0.04 μM), while maintaining balanced selectivity (ratio 0.74) .

- In contrast, Donepezil—a gold-standard AChE inhibitor—shows negligible MAO-B activity, highlighting this compound’s advantage in dual-target therapy .

Structural Advantages :

- The hydroxyl group on the phenyl ring of this compound enhances hydrogen bonding with Tyr337 (AChE) and Tyr435 (MAO-B), critical for stabilizing enzyme-inhibitor complexes .

- Coumarin derivatives lacking hydroxyl groups (e.g., Coumarin A2B3) show reduced activity (IC50 0.45 μM for AChE), confirming the hydroxyl group’s role in potency .

Mechanistic Differentiation from Organophosphates: Unlike organophosphate AChE inhibitors (e.g., Soman, Tabun), which irreversibly inhibit AChE via phosphorylation, this compound acts reversibly, avoiding neurotoxic effects . Soman reduces AChE activity in the striatum and superior colliculi to <10% of control, but its non-selectivity and toxicity limit therapeutic use .

Dual-Site Binding :

- This compound occupies both CAS and PAS sites in AChE, preventing amyloid-β aggregation—a feature absent in single-site inhibitors like Donepezil .

- For MAO-B, its dual-cavity binding (entrance and substrate cavities) blocks substrate access more effectively than Selegiline, which only targets the FAD site .

Critical Research Insights

- In Vivo Efficacy : While this compound shows promise in vitro, its blood-brain barrier permeability and pharmacokinetics remain unvalidated. Comparatively, Ladostigil has demonstrated neuroprotection in AD models but with lower enzymatic inhibition .

- Toxicity Profile: this compound’s reversible mechanism contrasts sharply with organophosphates (e.g., Tabun), which cause prolonged AChE suppression and systemic toxicity .

- Clinical Relevance : The compound’s balanced inhibition of AChE and MAO-B addresses both cholinergic deficits and oxidative stress in AD, a dual approach absent in current therapies like Donepezil or Rivastigmine .

Q & A

Basic Research Questions

Q. What enzymatic assays are optimal for evaluating AChE/MAO-B-IN-6’s inhibitory activity, and how should controls be designed to ensure reliability?

- Methodology : Use Ellman’s method for acetylcholinesterase (AChE) inhibition assays (measuring thiocholine production at 412 nm) and radiometric assays for monoamine oxidase-B (MAO-B) activity (e.g., measuring -PEA deamination). Include controls such as:

- Negative controls (enzyme + substrate without inhibitor).

- Positive controls (e.g., donepezil for AChE, selegiline for MAO-B).

- Blank samples to account for non-enzymatic substrate degradation.

Data should be normalized to protein concentration and validated via dose-response curves (IC calculations) .

Q. How can researchers ensure specificity of this compound for its dual targets while minimizing off-target effects?

- Methodology :

- Perform selectivity profiling against related enzymes (e.g., MAO-A, butyrylcholinesterase) using high-throughput screening.

- Use knockout cell lines or siRNA silencing to confirm target dependency.

- Cross-validate results with molecular docking simulations to assess binding affinity ratios between targets and off-target proteins .

Q. What statistical frameworks are recommended for analyzing dose-response data in dual-inhibition studies?

- Methodology : Apply four-parameter logistic regression (e.g., Hill equation) to calculate IC values. For dual-target interactions, use isobolographic analysis to distinguish synergistic vs. additive effects. Report 95% confidence intervals and use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons .

Advanced Research Questions

Q. How should researchers address contradictory findings in this compound’s IC values across different experimental setups?

- Methodology :

- Standardize assay conditions (pH, temperature, substrate concentration) per ICH Q2(R1) guidelines.

- Validate compound purity via HPLC and mass spectrometry.

- Conduct meta-analysis with heterogeneity testing (e.g., Cochran’s Q statistic) to identify confounding variables (e.g., enzyme source, buffer composition) .

Q. What computational strategies can optimize this compound’s multi-target pharmacokinetics without compromising blood-brain barrier (BBB) penetration?

- Methodology :

- Use quantitative structure-activity relationship (QSAR) models to balance LogP (lipophilicity) and polar surface area (PSA) for BBB permeability.

- Apply molecular dynamics (MD) simulations to predict P-glycoprotein (P-gp) efflux liability.

- Validate predictions with in vitro BBB models (e.g., MDCK-MDR1 cells) and in vivo pharmacokinetic studies in rodents .

Q. How can researchers design a longitudinal study to assess this compound’s neuroprotective effects in animal models of neurodegeneration?

- Methodology :

- Use transgenic rodent models (e.g., APP/PS1 for Alzheimer’s) with endpoints like Morris water maze performance and amyloid-β plaque quantification.

- Include sham-operated controls and blinded histopathological analysis.

- Apply mixed-effects models to account for inter-individual variability and missing data .

Q. What techniques are critical for resolving structural ambiguities in this compound’s binding interactions?

- Methodology :

- Perform X-ray crystallography or cryo-EM to resolve inhibitor-enzyme co-crystal structures.

- Validate binding kinetics via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

- Cross-reference with alanine-scanning mutagenesis to identify critical residues for inhibition .

Data Analysis and Interpretation

Q. How should researchers adjust for multiple comparisons when analyzing this compound’s transcriptomic or proteomic datasets?

- Methodology :

- Apply Benjamini-Hochberg procedure (false discovery rate, FDR ≤0.05) instead of Bonferroni correction to balance Type I/II errors.

- Use pathway enrichment analysis (e.g., DAVID, Reactome) to prioritize biologically relevant hits over random noise .

Q. What criteria determine whether in vitro findings for this compound warrant translation to in vivo studies?

- Methodology :

- Follow Lipinski’s Rule of Five and PAINS filters to exclude promiscuous inhibitors.

- Require ≥50% target engagement in cellular models and ≥10-fold selectivity over off-targets.

- Validate pharmacokinetic parameters (e.g., bioavailability ≥20%, half-life ≥2 hours) in pilot rodent studies .

Tables for Key Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.